molecular formula C14H14O4 B2913324 2-(2,6-dimethoxybenzoyl)-5-methylfuran CAS No. 1281546-65-3

2-(2,6-dimethoxybenzoyl)-5-methylfuran

Cat. No.: B2913324
CAS No.: 1281546-65-3
M. Wt: 246.262
InChI Key: FFKFKOKQZRONRA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxybenzoyl)-5-methylfuran is a chemical compound of interest in agricultural chemistry research. Structurally, it shares a 2,6-dimethoxybenzoyl moiety with known chitin synthesis inhibitors, such as a class of 5-benzoylamino-3-phenylisoxazoles (IOXs) that have demonstrated activity against insect pests like the rice stem borer, Chilo suppressalis . Research on these related compounds indicates that the 2,6-dimethoxybenzoyl group is a favorable pharmacophore for inhibiting chitin synthesis, a critical biological process in insects and fungi . The mechanism of action for such inhibitors is believed to disrupt the formation of chitin, a key structural component of the insect exoskeleton, leading to impaired growth and development . This furan derivative provides researchers with a valuable building block for exploring new synthetic routes and conducting structure-activity relationship (SAR) studies to develop novel agrochemical agents. Its applications are primarily in the field of pesticide discovery and the biochemical investigation of chitin synthesis pathways. The compound is for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFKOKQZRONRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reaction Pathways for 2 2,6 Dimethoxybenzoyl 5 Methylfuran Formation

Detailed Analysis of Furan (B31954) Ring Formation Mechanisms

The formation of the core 5-methylfuran ring is a prerequisite for the synthesis of 2-(2,6-dimethoxybenzoyl)-5-methylfuran. While various methods for furan synthesis exist, the Paal-Knorr furan synthesis is a prominent and widely applicable method. shareok.orgacs.org This reaction typically involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. shareok.orgacs.org

In the context of this compound, the synthesis would likely commence with a pre-formed 2-methylfuran (B129897) ring. The subsequent key step is the introduction of the 2,6-dimethoxybenzoyl group onto this existing furan scaffold. This is typically achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. youtube.comsigmaaldrich.com

The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. rsc.org The oxygen atom in the ring donates electron density, activating the ring towards substitution, preferentially at the C2 and C5 positions. In 2-methylfuran, the methyl group at the C2 position further activates the ring, directing the incoming electrophile to the C5 position due to both electronic and steric factors.

Elucidation of Ketone Carbonyl Functionalization Pathways

The introduction of the ketone carbonyl functionality, specifically the 2,6-dimethoxybenzoyl group, onto the 5-methylfuran ring is achieved via the Friedel-Crafts acylation mechanism. sigmaaldrich.com This reaction involves the generation of a highly electrophilic acylium ion from an acylating agent, such as 2,6-dimethoxybenzoyl chloride or its corresponding anhydride (B1165640), in the presence of a Lewis acid or a solid acid catalyst. sigmaaldrich.comresearchgate.net

The mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, for instance, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 2,6-dimethoxybenzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.com

Electrophilic Attack: The electron-rich 5-methylfuran ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom to which the acyl group is attached. This step restores the aromaticity of the furan ring and yields the final product, this compound, along with the regenerated catalyst and HCl.

Role of Catalysts and Reagents in Directing Reaction Selectivity and Efficiency

The choice of catalysts and reagents plays a pivotal role in controlling the selectivity and efficiency of the Friedel-Crafts acylation of 2-methylfuran.

Catalysts:

Lewis Acids: Traditional Lewis acids like AlCl₃ and SnCl₄ are effective catalysts for this reaction. researchgate.net However, they are often required in stoichiometric amounts and can lead to the formation of significant waste.

Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites (e.g., H-BEA, H-Y, H-MOR) and mesoporous aluminosilicates (e.g., Al-MCM-41), have emerged as more environmentally friendly alternatives. shareok.orgosti.govresearchgate.net These catalysts offer advantages such as ease of separation, reusability, and shape selectivity, which can enhance the yield of the desired isomer. shareok.orgosti.govresearchgate.net For instance, the use of phosphorus-modified MFI zeolites has been shown to influence the acidity of the Brønsted acid sites, thereby affecting the reaction activity at different temperatures. shareok.org The choice of a catalyst with appropriate pore size is also crucial to allow for the diffusion of reactants and products. osti.gov

Acylating Agents:

Acyl Chlorides: Acyl chlorides, like 2,6-dimethoxybenzoyl chloride, are highly reactive acylating agents.

Acid Anhydrides: Acid anhydrides are another viable option. acs.orgosti.gov While potentially less reactive than acyl chlorides, they can offer advantages in certain systems.

The reaction conditions, including temperature and solvent, also significantly impact the reaction's outcome. The use of non-polar solvents is common in Friedel-Crafts acylation.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide valuable insights into the reaction mechanism and the factors that determine the reaction rate. For the acylation of 2-methylfuran with n-octanoic anhydride using an Al-MCM-41 catalyst, an apparent activation energy of 15.5 ± 1.4 kcal mol⁻¹ was determined. osti.govacs.org The reaction was found to have apparent reaction orders of approximately 0.6 with respect to 2-methylfuran and 0.5 with respect to the anhydride. osti.govacs.org

These kinetic data suggest a complex reaction mechanism where the adsorption and surface reaction of the reactants on the catalyst surface are crucial. Two common mechanisms proposed for such heterogeneous catalytic reactions are the Langmuir-Hinshelwood and Eley-Rideal models. In the context of furan acylation, an Eley-Rideal mechanism, where one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase, has been suggested to be consistent with the experimental data. osti.govresearchgate.netresearchgate.net The rate-limiting step in the acylation of 2-methylfuran is proposed to be the formation of the acyl intermediate. osti.gov

Below is a table summarizing kinetic data for a related reaction:

ParameterValueReference
Apparent Activation Energy (Ea)15.5 ± 1.4 kcal mol⁻¹ osti.govacs.org
Apparent Reaction Order (2-methylfuran)~0.6 osti.govacs.org
Apparent Reaction Order (Anhydride)~0.5 osti.govacs.org

Intermediate Characterization and Spectroscopic Probes of Reaction Progress

The direct characterization of reaction intermediates in the formation of this compound is challenging due to their transient nature. However, their structures can be inferred from well-established reaction mechanisms. The key intermediates are the acylium ion and the sigma complex.

Acylium Ion: The 2,6-dimethoxybenzoyl acylium ion is a planar, resonance-stabilized species. The positive charge is delocalized between the carbonyl carbon and the oxygen atom.

Sigma Complex (Wheland Intermediate): This is a carbocation intermediate formed by the attack of the 5-methylfuran on the acylium ion. The positive charge in this intermediate is delocalized over the furan ring through resonance.

Spectroscopic techniques are invaluable for monitoring the progress of the reaction and characterizing the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the protons and carbons on the furan and benzoyl rings provide definitive structural information. For instance, in similar 2-aroyl-furans, characteristic signals for the furan ring protons and carbons can be readily identified. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the acylating agent's carbonyl stretch and the appearance of the product's ketone carbonyl stretch at a different frequency.

Below is a hypothetical table of expected ¹³C NMR chemical shifts for the key carbon atoms in the intermediates and the final product, based on general principles and data from similar compounds.

Compound/IntermediateCarbon AtomExpected Chemical Shift (ppm)
2,6-dimethoxybenzoyl acylium ionCarbonyl Carbon> 170
Sigma ComplexC5 of furan ring~50-60 (sp³ hybridized)
This compoundKetone Carbonyl Carbon~180-190
This compoundC2 of furan ring~150-160
This compoundC5 of furan ring~155-165

Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Databases

A comprehensive search for experimental spectroscopic and crystallographic data for the chemical compound this compound has yielded no specific results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography is not presently available in the public domain.

Consequently, the generation of a detailed scientific article focusing on the spectroscopic characterization and advanced structural elucidation of this specific compound, as per the requested outline, cannot be fulfilled at this time. The required experimental data for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass fragmentation patterns, characteristic infrared vibrational frequencies, and single-crystal X-ray diffraction analysis are essential for an accurate and informative scientific discussion.

While general spectroscopic principles and data for related compounds such as furan, 2-methylfuran, and various benzoyl derivatives are widely documented, a direct and detailed analysis of this compound is absent from the surveyed scientific literature and databases. The creation of the requested data tables and in-depth research findings is therefore not possible without access to primary experimental data.

Further research and experimental analysis would be required to determine the specific spectroscopic and structural properties of this compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2,6 Dimethoxybenzoyl 5 Methylfuran

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For an organic compound such as 2-(2,6-dimethoxybenzoyl)-5-methylfuran, UV-Vis spectroscopy provides valuable insights into the extent of conjugation and the influence of its constituent aromatic and heterocyclic rings on its electronic structure. The absorption of UV-Vis radiation by this molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The conjugated system, which extends across the furan (B31954) ring, the carbonyl group, and the dimethoxy-substituted benzene (B151609) ring, is the primary chromophore responsible for these absorptions. The delocalization of π-electrons across this system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic shift).

The interplay between the electron-donating effects of the methoxy (B1213986) groups and the steric hindrance they introduce is a key determinant of the final absorption characteristics of this compound. The resulting spectrum is a composite of these competing influences, reflecting a nuanced electronic structure.

To illustrate the expected absorption ranges, the UV-Vis data for relevant precursor and analogous molecules are presented below.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition TypeReference
2-Acetyl-5-methylfuran (B71968)Methanol285-π → π researchgate.net
2-Acetyl-5-methylfuranMethanol320-n → π researchgate.net
2',6'-DimethoxyacetophenoneNot Specified--- nist.gov

Chemical Reactivity and Transformations of 2 2,6 Dimethoxybenzoyl 5 Methylfuran

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring in 2-(2,6-dimethoxybenzoyl)-5-methylfuran is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom and the methyl group at the 5-position. The acyl group at the 2-position, however, is electron-withdrawing and deactivating. Consequently, electrophilic attack is directed to the available positions on the furan ring, primarily the C4 and to a lesser extent, the C3 position. The substitution pattern is also influenced by the steric hindrance imposed by the bulky 2,6-dimethoxybenzoyl group.

Common electrophilic substitution reactions applicable to this furan derivative include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring, typically at the C4 position, using a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netwikipedia.orgorganic-chemistry.org The resulting product, a furan-2,4-dicarbonyl compound, is a valuable intermediate for further synthetic elaborations.

Nitration: The introduction of a nitro group can be achieved using nitrating agents under carefully controlled conditions to avoid degradation of the furan ring. The nitro group would be expected to substitute at the C4 position.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the furan ring, likely at the C4 position, using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.

The general reactivity of the furan ring in 2-acylfurans towards electrophiles is well-established, with the substitution pattern being a result of the combined electronic effects of the substituents.

Reactions at the Ketone Carbonyl Group (e.g., Additions, Condensations)

The ketone carbonyl group in this compound is a key site for a variety of nucleophilic addition and condensation reactions. However, the steric hindrance from the ortho-methoxy groups on the benzoyl ring can influence the accessibility of the carbonyl carbon to bulky nucleophiles.

Key reactions at the carbonyl group include:

Nucleophilic Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide. wikipedia.orgorganic-chemistry.orgjk-sci.commasterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon double bond formation.

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. Aldol-type condensation reactions can also be envisaged with enolates of other carbonyl compounds. The formation of furan-containing chalcone (B49325) analogues through Claisen-Schmidt condensation is a related transformation. tuiasi.roresearchgate.netderpharmachemica.comnih.gov

The reactivity of the carbonyl group can be modulated by the reaction conditions and the nature of the nucleophile.

Functionalization of the Dimethoxybenzoyl Moiety

The 2,6-dimethoxybenzoyl group, while generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the carbonyl group, can still undergo certain transformations. The methoxy (B1213986) groups are key functional handles for modification.

Demethylation: The methoxy groups can be cleaved to reveal hydroxyl groups using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents. orgsyn.orgresearchgate.netnih.govnih.govmdma.ch This transformation provides access to phenolic derivatives which can be further functionalized. Selective demethylation of one methoxy group might be possible under carefully controlled conditions.

Electrophilic Aromatic Substitution: While challenging, it may be possible to introduce electrophiles onto the dimethoxybenzoyl ring under forcing conditions. The directing effect of the methoxy groups (ortho, para-directing) and the carbonyl group (meta-directing) would lead to a complex mixture of products.

Cycloaddition Reactions Involving the Furan Nucleus

The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The presence of the electron-withdrawing 2-aroyl group can influence the reactivity of the furan as a diene. Generally, electron-withdrawing groups on the furan ring decrease its reactivity in normal electron-demand Diels-Alder reactions.

Diels-Alder Reactions: this compound can react with electron-deficient dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, to form oxabicycloheptene derivatives. chempedia.infozbaqchem.comresearchgate.netpsu.edu These reactions often require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the substituents on both the furan and the dienophile.

The Diels-Alder reaction provides a powerful method for the construction of complex polycyclic structures from the furan core.

Oxidation and Reduction Chemistry of the Compound

Both the furan ring and the ketone carbonyl group of this compound can be targeted by oxidation and reduction reactions.

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opened products under strong oxidizing conditions. The methyl group at the C5 position could also be a site for oxidation to an aldehyde or carboxylic acid under specific conditions.

Reduction of the Ketone: The ketone carbonyl group can be selectively reduced to a secondary alcohol using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comscribd.comreddit.comorgsyn.org Further reduction to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Reduction of the Furan Ring: Catalytic hydrogenation can lead to the reduction of the furan ring to a tetrahydrofuran (B95107) derivative. nih.govmdpi.comnih.govsemanticscholar.orgresearchgate.net The conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction of both the furan ring and the carbonyl group.

Strategies for Derivatization and Analog Synthesis

The diverse reactivity of this compound allows for numerous strategies for the synthesis of derivatives and analogs.

Modification of the Furan Ring: Electrophilic substitution reactions, as described in section 5.1, provide a direct route to introduce various functional groups onto the furan core.

Elaboration of the Ketone Group: The products of nucleophilic addition and condensation reactions at the carbonyl group (section 5.2) can serve as intermediates for further transformations. For instance, the tertiary alcohols from Grignard reactions can be dehydrated to form alkenes.

Functionalization of the Benzoyl Moiety: Demethylation of the methoxy groups opens up avenues for the synthesis of a variety of phenolic derivatives through etherification or esterification of the resulting hydroxyl groups.

Multi-step Synthetic Sequences: A combination of the reactions described above can be employed to build more complex molecular architectures. For example, a Vilsmeier-Haack reaction on the furan ring followed by a Wittig reaction on the newly introduced aldehyde and a reduction of the original ketone would lead to a highly functionalized and structurally diverse molecule. The synthesis of pyrimidine (B1678525) derivatives from related furan-containing precursors has also been reported, suggesting another avenue for derivatization. mdpi.comresearchgate.netnih.govresearchgate.net

The following table summarizes some potential derivatization strategies:

Starting MaterialReaction TypePotential Product
This compoundVilsmeier-Haack2-(2,6-dimethoxybenzoyl)-4-formyl-5-methylfuran
This compoundGrignard Reaction (e.g., with CH₃MgBr)1-(2,6-dimethoxyphenyl)-1-(5-methylfuran-2-yl)ethanol
This compoundWittig Reaction (e.g., with Ph₃P=CH₂)1-(2,6-dimethoxyphenyl)-1-(5-methylfuran-2-yl)ethene
This compoundDemethylation (with BBr₃)2-(2,6-dihydroxybenzoyl)-5-methylfuran
This compoundDiels-Alder (with Maleic Anhydride)Oxabicycloheptene adduct
This compoundSodium Borohydride Reduction(2,6-dimethoxyphenyl)(5-methylfuran-2-yl)methanol
This compoundCatalytic Hydrogenation(2,6-dimethoxyphenyl)(5-methyltetrahydrofuran-2-yl)methanol

Theoretical and Computational Chemistry Studies of 2 2,6 Dimethoxybenzoyl 5 Methylfuran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Geometry Optimization and Energetic Profiles

Information regarding the optimized geometry and energetic profiles of 2-(2,6-dimethoxybenzoyl)-5-methylfuran from quantum chemical calculations is not available in the public domain. Such studies would typically involve calculating the molecule's most stable three-dimensional structure by minimizing its energy. This process helps in determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Electron Density Distributions)

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no available computational studies that predict the spectroscopic parameters of this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are powerful tools for confirming the structure of synthesized compounds. These calculations are often performed using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR shifts.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not found in existing literature. An MEP map is a valuable tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis and the corresponding potential energy surfaces for this compound have not been documented in scientific publications. Such an analysis would involve studying the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for flexible molecules, as it helps to identify the most stable conformations and the energy barriers between them.

Reaction Pathway Modeling and Transition State Investigations

No specific research on the reaction pathway modeling or transition state investigations for reactions involving this compound could be located. These computational studies are instrumental in understanding reaction mechanisms, identifying intermediate structures, and calculating activation energies, thereby providing a deeper understanding of the chemical transformations the molecule can undergo.

Prediction of Structure-Reactivity Relationships and Selectivity

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. By employing quantum mechanical calculations, researchers can gain insights into the electronic structure and predict how the molecule will behave in a chemical reaction. These predictive studies are crucial for understanding reaction mechanisms and designing new synthetic pathways.

Key aspects of these theoretical predictions include the analysis of:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), identifying the likely sites for electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons (electrophilicity), pointing to the probable sites for nucleophilic attack. For this compound, the furan (B31954) ring is generally electron-rich, suggesting that the HOMO is likely localized on this part of the molecule, making it susceptible to electrophiles. sciforum.net

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential, while the carbonyl carbon would be electron-deficient.

Condensed Fukui Functions: These are reactivity indices derived from conceptual DFT that help to quantify the reactivity of specific atomic sites in a molecule. sciforum.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions (fk+, fk-, fk0) predict the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. A higher value of the condensed Fukui function on a particular atom suggests a higher reactivity of that site towards the corresponding type of attack.

The following tables represent hypothetical data from a DFT analysis of this compound, illustrating the type of information generated in such a study.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
HOMO -6.2 Indicates electron-donating ability, likely localized on the furan ring.
LUMO -1.5 Indicates electron-accepting ability, likely localized on the benzoyl group.

Table 2: Hypothetical Condensed Fukui Functions (fk) for Selected Atoms

Atom/Position fk- (for Electrophilic Attack) fk+ (for Nucleophilic Attack) Predicted Reactivity
C2 (furan) 0.18 0.05 High susceptibility to electrophiles.
C3 (furan) 0.09 0.04 Moderate susceptibility to electrophiles.
C4 (furan) 0.11 0.06 Moderate susceptibility to electrophiles.
C5 (furan) 0.25 0.03 Highest susceptibility to electrophiles.
Carbonyl Carbon 0.02 0.35 Highest susceptibility to nucleophiles.

These computational models allow for the prediction of regioselectivity in reactions such as electrophilic substitution on the furan ring. Based on the illustrative data, the C5 position of the furan ring would be the most favored site for attack by an electrophile. nih.gov Similarly, the carbonyl carbon is predicted to be the most reactive site for a nucleophilic addition. Such theoretical insights are invaluable for guiding experimental work and understanding the underlying principles governing the molecule's chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 2-(2,6-Dimethoxybenzoyl)-5-methylfuran as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound makes it a potentially valuable building block in the synthesis of more complex molecular architectures. The furan (B31954) ring is an electron-rich aromatic system that can participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic systems. Furthermore, the ketone functional group serves as a handle for a wide array of chemical transformations, including nucleophilic additions, reductions to alcohols, or conversion to other functional groups, which is fundamental in multi-step organic synthesis.

The methyl group at the 5-position of the furan ring and the methoxy (B1213986) groups on the benzoyl moiety can influence the reactivity and selectivity of these transformations, offering chemists precise control over the construction of target molecules. While specific examples detailing the use of this exact compound are scarce, the general reactivity of acylfurans is well-established for building molecular complexity.

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

Furan-containing compounds are prevalent in a variety of biologically active molecules and pharmaceuticals. The furan ring can act as a bioisostere for other aromatic rings like benzene (B151609) or thiophene, potentially improving the pharmacokinetic profile of a drug candidate. The benzoyl portion of the molecule is also a common feature in many pharmaceutical agents.

Structurally similar molecules, such as certain benzo[b]furan derivatives, have been investigated as potent inhibitors of tubulin polymerization, a target for anticancer agents. For instance, research on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has shown significant antiproliferative activity. Although this compound is distinct, its furan-ketone scaffold suggests it could serve as a precursor or intermediate for creating libraries of novel compounds to be screened for various biological activities. The synthesis of new chemical entities often relies on versatile intermediates like this to explore structure-activity relationships (SAR) efficiently.

Integration into Novel Polymeric or Supramolecular Architectures

The development of advanced materials often involves incorporating functional organic molecules into larger polymeric or supramolecular structures. The furan moiety in this compound can be utilized in polymerization reactions. For example, furan derivatives can undergo ring-opening polymerization or be used as monomers in the synthesis of conducting polymers or sustainable, bio-based plastics.

While specific studies on polymers derived from this compound are not available, the broader class of furan-based polymers is an active area of research. These materials are explored for their unique thermal and mechanical properties. The rigid benzoyl group attached to the furan ring could impart specific properties, such as increased thermal stability or altered solubility, to a resulting polymer chain.

Table 1: Potential Polymerization Strategies for Furan-Based Monomers

Polymerization TypeRole of Furan MoietyPotential Polymer Properties
Ring-Opening PolymerizationMonomer undergoing ring cleavageProduction of linear polymers
Diels-Alder PolymerizationDiene for step-growth polymerizationCreation of cross-linked or thermally reversible networks
ElectropolymerizationMonomer for forming conducting polymersElectrically conductive materials

Development of Optoelectronic or Electronic Materials Based on Furan-Ketone Scaffolds

Research has shown that oligomers and co-oligomers containing furan and other aromatic rings can possess desirable optoelectronic characteristics, including high photoluminescence quantum yields. The specific substitution pattern of this compound, with its electron-donating methoxy and methyl groups, would be expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific light absorption and emission properties or for optimizing charge transport in electronic devices. While materials based on this exact compound have not been reported, the furan-ketone scaffold is a recognized component in the design of novel organic semiconductors.

In Vitro Biological Activity and Mechanistic Investigations of 2 2,6 Dimethoxybenzoyl 5 Methylfuran and Analogues

In Vitro Antimicrobial Activity Studies

Investigations into the antimicrobial properties of furan (B31954) derivatives have demonstrated notable efficacy against a range of microorganisms. These studies highlight the potential of these compounds as leads for new antimicrobial agents.

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus spp.)

Analogues of 2-(2,6-dimethoxybenzoyl)-5-methylfuran, particularly 2(5H)-furanone derivatives, have shown potent and selective antibacterial activity, especially against Gram-positive bacteria. nih.gov One extensively studied analogue is 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone, known as F105. frontiersin.orgresearchgate.net This compound exhibits biocidal properties against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgresearchgate.net

Research indicates that F105 can repress the growth of S. aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus at concentrations of 8–16 μg/mL. nih.gov At a concentration of 32 μg/mL, it resulted in a 99.9% kill rate for these organisms. nih.gov In contrast, Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli were unaffected even at concentrations up to 128 μg/mL, demonstrating the compound's high specificity. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for F105 against S. aureus have been reported as 10 mg/L and 40 mg/L, respectively. frontiersin.orgresearchgate.net Furthermore, F105 has demonstrated significant activity against biofilm-embedded S. aureus, a critical factor in persistent infections. nih.govfrontiersin.org

Antibacterial Activity of F105 (a 2(5H)-furanone analogue)
Bacterial StrainActivity TypeConcentrationReference
S. aureusMIC10 mg/L frontiersin.orgresearchgate.net
S. aureusMBC40 mg/L frontiersin.orgresearchgate.net
S. aureusGrowth Repression8–16 µg/mL nih.gov
S. epidermidisGrowth Repression8–16 µg/mL nih.gov
B. cereusGrowth Repression8–16 µg/mL nih.gov
B. subtilisGrowth Repression8–16 µg/mL nih.gov
M. luteusGrowth Repression8–16 µg/mL nih.gov

Antifungal Activity Assessment (e.g., against plant pathogenic fungi)

The antifungal potential of furan analogues has also been a subject of investigation. While broad screenings of plant extracts have been conducted to find agents against plant pathogenic fungi like Magnaporthe oryzae, specific data on furan derivatives in this context is limited. ppjonline.orgmdpi.com However, studies on other fungal species provide valuable insights.

The 2(5H)-furanone derivative F105, noted for its antibacterial properties, also exhibits moderate antifungal activity against human pathogenic yeasts. researchgate.net Against various clinical isolates of Candida albicans, F105 demonstrated MIC values ranging from 32 to 256 μg/mL. researchgate.net Notably, this compound was found to potentiate the activity of conventional antifungal drugs like fluconazole (B54011) and terbinafine. researchgate.net Other studies have noted that certain (aryl/heteroaryl-piperazino-alkyl)-substituted derivatives of benzo[b]furans are active against Candida albicans. researchgate.net Another analogue, 2,5-dimethoxybenzoic acid, completely inhibited the in vitro spore germination and mycelial growth of postharvest pathogenic fungi Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 × 10⁻³ M. researchgate.net

Mechanistic Insights into Cellular Target Interactions (e.g., inhibition of bacterial protein synthesis via EF-G binding)

Understanding the mechanism of action is crucial for drug development. For the antibacterial furanone analogue F105, the molecular mechanism of its activity against S. aureus has been investigated. Studies suggest that its bactericidal effect is not due to the inhibition of protein synthesis via elongation factor G (EF-G), but rather through the induction of oxidative stress. nih.govnih.govnih.gov The compound was found to promote the production of reactive oxygen species (ROS) within the bacterial cells. nih.gov This increase in ROS leads to subsequent damage of essential intracellular proteins, ultimately causing cell death. nih.gov

In Vitro Anticancer and Cytotoxicity Investigations

Analogues of this compound, particularly those based on a benzo[b]furan scaffold, have emerged as a promising class of anticancer agents. They exhibit potent antiproliferative activity against a wide range of human cancer cell lines.

Antiproliferative Activity against Human Cancer Cell Lines (e.g., MDA-MB-231, MKN45, HeLa, Leukemia cells)

A variety of benzo[b]furan derivatives have demonstrated significant cytotoxicity against cancer cells. One of the most potent compounds identified is 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (also referred to as compound 3h or 10h in different studies), which inhibits cancer cell growth at nanomolar concentrations. nih.govnih.gov It showed IC₅₀ values between 16 and 24 nM against several leukemia cell lines (L1210, Molt4/C8, CEM/0) and HeLa cervical cancer cells. nih.govnih.gov

Other halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been evaluated. mdpi.com For instance, one such derivative displayed potent activity against A549 lung cancer and HepG2 liver cancer cells. mdpi.com Another amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate was found to have an IC₅₀ of 62.37 µg/mL against the HeLa cell line. researchgate.net These findings highlight the broad-spectrum antiproliferative potential of this class of compounds. mdpi.com

Antiproliferative Activity of Benzo[b]furan Analogues
CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Compound 10hL1210Leukemia16 nih.gov
FM3A/0Leukemia18 nih.gov
Molt4/C8Leukemia19 nih.gov
CEM/0Leukemia21 nih.gov
HeLaCervical Cancer24 nih.gov

Mechanisms of Action at the Cellular Level (e.g., induction of apoptosis, cell cycle effects)

The anticancer effects of these furan analogues are attributed to their ability to interfere with critical cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govmdpi.com

Several benzo[b]furan derivatives function as potent inhibitors of tubulin polymerization. nih.gov By disrupting microtubule dynamics, which are essential for cell division, these compounds block cells in the G2/M phase of the cell cycle. nih.govmdpi.com For example, certain benzofuran (B130515) derivatives were shown to induce G2/M phase arrest in HepG2 cells, while others caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com

The induction of apoptosis is a key mechanism for these compounds. nih.gov Treatment of cancer cells with active benzo[b]furan analogues leads to the activation of executioner caspases, such as caspase-3, -7, -8, and -9. nih.govmdpi.com This activation is often associated with the release of cytochrome c from the mitochondria and changes in the expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-Xl and the upregulation of pro-apoptotic Bax. nih.govnih.gov This body of evidence points to the induction of the intrinsic, mitochondria-dependent apoptotic pathway as a primary mechanism of their cytotoxic action. nih.govnih.gov

Enzyme Inhibition Studies (e.g., mammalian dihydrofolate reductase inhibition)

Direct experimental studies investigating the inhibitory activity of this compound against mammalian dihydrofolate reductase (DHFR) are not extensively documented in publicly available literature. DHFR is a crucial enzyme for cellular growth and proliferation, as it is responsible for the regeneration of tetrahydrofolate from dihydrofolate, a process essential for the synthesis of purines and thymidylates. nih.gov Its inhibition can halt DNA synthesis and cell division, making it a validated target for cancer chemotherapy. nih.gov

DHFR inhibitors are broadly classified and include structural analogues of the enzyme's substrate, dihydrofolate. wikipedia.org Well-known inhibitors like methotrexate (B535133) are used in cancer therapy. wikipedia.org While various heterocyclic scaffolds, such as diaminopyrimidines and quinazolines, have been extensively explored for DHFR inhibition, the potential of the benzoyl-furan scaffold remains an area for future investigation. rjpbr.comnih.gov The structural characteristics of this compound, featuring aromatic and heterocyclic rings, could theoretically allow it to interact with the active site of DHFR, but this hypothesis requires validation through enzymatic assays and computational studies.

Molecular Docking Studies and Predicted Receptor Interactions (e.g., EGFR, HIV-1 PR)

Epidermal Growth Factor Receptor (EGFR): Molecular docking studies have been performed on various benzofuran derivatives to evaluate their potential as EGFR inhibitors. The ATP binding pocket of EGFR is a key target for small molecule inhibitors. mdpi.com Studies on benzofuran-chalcone hybrids have shown that these molecules can fit into the ATP binding site, forming hydrophobic interactions and hydrogen bonds with key residues, which is believed to be responsible for their antiproliferative activity. mdpi.comnih.gov Similarly, in-silico studies of benzofuran-1,2,3-triazole hybrids identified several compounds with high docking scores and stable interactions within the EGFR active site, suggesting their potential as potent inhibitors. nih.gov These findings indicate that the benzofuran scaffold, a core component of the compound , is a viable candidate for interacting with the EGFR kinase domain.

HIV-1 Protease (HIV-1 PR): HIV-1 PR is a critical enzyme for viral replication, making it a prime target for antiretroviral drugs. nih.govpopcouncil.org Research on novel 3-benzoylbenzofuran derivatives has demonstrated their potential as HIV-1 PR inhibitors. In one study, specific pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans were identified as potent inhibitors. nih.gov Molecular docking of the most active compound, 5f , revealed interactions with the active site of HIV-1 PR, suggesting a competitive inhibition mechanism. nih.gov The benzoylbenzofuran scaffold itself was also evaluated, with some derivatives showing inhibitory activity against the protease. nih.gov These studies underscore the potential of the broader benzoyl-furan chemical class to interact with and inhibit this key viral enzyme.

Compound Class Target Receptor Key Findings from Docking Studies
Benzofuran-chalcone hybridsEGFR-TKDisplayed hydrophobic interactions and hydrogen/halogen bonding with active site residues, suggesting potential for inhibition. mdpi.com
Benzofuran-1,2,3-triazole hybridsEGFRFormed stable interactions with the active site, indicating potential as inhibitors. nih.gov
3-Benzoylbenzofurans and their pyrazole derivativesHIV-1 PRCompound 5f displayed interactions with the active site, suggesting competitive inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Structure-activity relationship (SAR) studies on benzofuran derivatives have elucidated key structural features that influence their biological activity. nih.gov For anticancer activity, substitutions at specific positions on the benzofuran core are critical. nih.gov Earlier SAR studies noted that the introduction of ester or heterocyclic rings at the C-2 position was important for the cytotoxic activity of benzofurans. nih.gov

In a series of 2-aroylbenzo[b]furan derivatives designed as antimicrotubule agents, SAR analysis revealed several important trends:

The presence of a 3',4',5'-trimethoxybenzoyl group at the C-2 position of the benzofuran ring was often associated with potent antiproliferative activity. mdpi.com

Modifications at the C-5 position of the benzofuran ring were well-tolerated and could be used to introduce other functional groups to create dual-action inhibitors (e.g., tubulin and HDAC inhibitors). mdpi.com

The nature of the substituent on the benzoyl ring significantly impacts activity. For instance, in a study of benzofuran derivatives promoting osteoblast differentiation, the type and position of substituents on a phenyl ring attached to the benzofuran core dramatically altered the compound's efficacy. researchgate.net

These studies collectively suggest that both the benzoyl and furan moieties, along with their respective substituents, play a crucial role in determining the biological profile of this class of compounds. The 2,6-dimethoxy substitution pattern on the benzoyl ring of this compound, for example, would be expected to significantly influence its binding orientation and affinity for various biological targets compared to other substitution patterns.

Other In Vitro Biological Modulatory Activities (e.g., anti-inflammatory potential based on related derivatives)

Derivatives structurally related to this compound, specifically 2-aroylbenzofurans, have demonstrated significant anti-inflammatory potential in vitro. nih.gov Many natural furan derivatives are known to possess anti-inflammatory and antioxidant properties. nih.gov

Studies on a series of synthesized 2-aroylbenzofurans showed that they could potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov This inhibition of NO production was observed at concentrations that were non-cytotoxic. nih.gov

The anti-inflammatory effects of these compounds were found to be dependent on their substitution patterns. Key findings include:

The presence of a 4-hydroxyphenyl group as the aroyl moiety was beneficial for activity. nih.gov

Hydroxy (-OH) groups at the 5- and/or 6-positions of the benzofuran ring also contributed to potent inhibitory activity against inducible nitric oxide synthase (iNOS). nih.gov

These results suggest that compounds with a 2-aroylbenzofuran scaffold are promising candidates for the development of novel anti-inflammatory agents. nih.gov

Compound Class In Vitro Model Biological Activity Key Findings
2-AroylbenzofuransLPS-induced RAW-264.7 macrophagesAnti-inflammatoryPotent inhibition of nitric oxide (NO) production. nih.gov
Natural Furan DerivativesVarious cellular modelsAnti-inflammatorySuppression of NO and PGE2 production, regulation of inflammatory mediators. nih.gov

Future Research Directions and Perspectives for 2 2,6 Dimethoxybenzoyl 5 Methylfuran

Exploration of Undiscovered Synthetic Routes and Methodological Advancements

While specific synthetic routes for 2-(2,6-dimethoxybenzoyl)-5-methylfuran are not prominently described, the broader field of furan (B31954) chemistry provides a strong foundation for future exploration. numberanalytics.com Future research should focus on developing novel and efficient synthetic strategies for this target molecule.

Advanced Coupling Reactions: Investigation into palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, could provide a versatile and high-yielding route. numberanalytics.com These methods would likely involve the coupling of a 5-methylfuran derivative with a 2,6-dimethoxybenzoyl halide or a related organometallic reagent.

Domino Reactions: The development of one-pot domino reactions could offer a more atom-economical and environmentally friendly approach. organic-chemistry.org Such a strategy might involve the reaction of simpler starting materials that undergo a cascade of reactions to form the final product in a single operation.

Green Chemistry Approaches: Future synthetic methodologies should prioritize the use of greener solvents, catalysts, and reaction conditions. uliege.be This could include the use of microwave-assisted synthesis or flow chemistry to reduce reaction times and improve energy efficiency.

Methodological advancements could focus on the regioselective synthesis of polysubstituted furans, ensuring precise control over the placement of the benzoyl and methyl groups. organic-chemistry.org The development of catalytic systems that can achieve this with high selectivity will be crucial for the efficient production of this compound and its derivatives.

Advanced Mechanistic Elucidation of Biological Interactions

The furan nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govijabbr.com The presence of the 2,6-dimethoxybenzoyl group suggests that this compound could have interesting interactions with biological targets.

Anticancer Activity: A closely related compound, 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan, has been shown to be a potent inhibitor of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov Future research should investigate whether this compound exhibits similar activity. This would involve in vitro assays to assess its impact on tubulin polymerization and its cytotoxic effects on various cancer cell lines.

Antimicrobial and Anti-inflammatory Effects: Furan derivatives have been widely studied for their antimicrobial and anti-inflammatory activities. nih.govijabbr.com Future studies should screen this compound against a panel of pathogenic bacteria and fungi. Its anti-inflammatory potential could be evaluated using in vitro models of inflammation, such as measuring the inhibition of pro-inflammatory cytokines.

Molecular Docking and Target Identification: Computational studies, including molecular docking, can be employed to predict potential biological targets for this compound. This in silico approach can help to prioritize experimental investigations and provide insights into the molecular basis of its activity.

A thorough investigation into the mechanism of action will be essential to understand how this compound exerts its biological effects and to guide the development of more potent and selective analogs.

Development of Targeted Derivatization Strategies for Enhanced Bioactivity

Once the baseline biological activity of this compound is established, future research should focus on targeted derivatization to enhance its potency and selectivity.

Modification of the Furan Ring: The introduction of various substituents at the unoccupied positions of the furan ring could significantly influence its biological activity. For instance, the addition of small alkyl or halogen groups could modulate its lipophilicity and, consequently, its cell permeability.

Alteration of the Benzoyl Moiety: The methoxy (B1213986) groups on the benzoyl ring are likely to play a crucial role in its interaction with biological targets. Future derivatization strategies could explore the effect of replacing these methoxy groups with other electron-donating or electron-withdrawing groups. The synthesis and evaluation of analogs with different substitution patterns on the benzoyl ring will be a key area of investigation. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic SAR study will be necessary to understand the relationship between the chemical structure of the derivatives and their biological activity. This will involve the synthesis of a library of related compounds and their evaluation in relevant biological assays. The data obtained from these studies will be invaluable for the rational design of more effective therapeutic agents.

Application in Chemoenzymatic Synthesis or Biocatalysis

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, can offer a powerful and sustainable approach to the synthesis of complex molecules. acs.org

Enzymatic Resolution: If the synthesis of this compound results in a racemic mixture, enzymes could be used for the stereoselective resolution of the enantiomers. This is particularly important if the biological activity is found to be stereospecific.

Whole-Cell Biotransformation: Future research could explore the use of engineered microorganisms as whole-cell biocatalysts for the production of this compound or its derivatives. This approach could offer a cost-effective and sustainable manufacturing process.

Interdisciplinary Research Integrating Materials Science and Biological Applications

The unique chemical structure of this compound also presents opportunities for its application in materials science. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.netresearchgate.net

Development of Novel Polymers: This compound could serve as a monomer for the synthesis of novel furan-based polymers with unique thermal and mechanical properties. wikipedia.org The presence of the bulky benzoyl group could influence the polymer's architecture and result in materials with interesting characteristics.

Organic Electronics: Furan-containing conjugated polymers are being explored for their potential in organic electronics. numberanalytics.comntu.edu.sg Future research could investigate the electronic properties of polymers derived from this compound for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biomaterials: The integration of its potential biological activity with its polymer-forming capabilities could lead to the development of novel biomaterials. For example, it could be incorporated into biodegradable polymers for drug delivery applications or as a component of antimicrobial coatings for medical devices.

Interdisciplinary collaboration between chemists, biologists, and materials scientists will be essential to fully realize the potential of this compound in these diverse fields.

Q & A

Q. What strategies mitigate challenges in reproducing literature-based synthetic protocols?

  • Methodological Answer :
  • Validate reagent purity (e.g., anhydrous AlCl₃).
  • Pre-dry solvents (molecular sieves).
  • Use inline IR or Raman spectroscopy to monitor reaction progress in real-time.
    Cross-check with alternative routes (e.g., enzymatic catalysis) if traditional methods fail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.